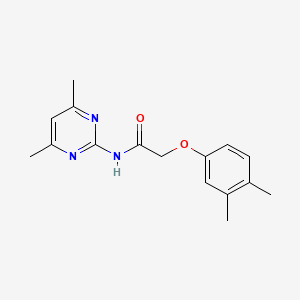![molecular formula C14H21NO2 B5820142 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine, also known as DMPEM, is a synthetic compound that belongs to the class of morpholine derivatives. It was first synthesized in 1975 by a group of researchers at the University of California, San Francisco. DMPEM has shown promising potential in various scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is not yet fully understood, but it is believed to act as a modulator of various cellular signaling pathways. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in the regulation of cell growth and differentiation. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine also appears to modulate the activity of various ion channels, including potassium channels, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for various diseases. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a range of experimental techniques, including cell culture studies and in vivo animal models. However, like any experimental compound, 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has its limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity need to be further investigated.
将来の方向性
There are several potential future directions for research on 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine. One possible direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to further investigate its mechanism of action and how it modulates cellular signaling pathways. Finally, there is a need for further studies on the safety and toxicity of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine, particularly in the context of potential clinical applications.
合成法
The synthesis of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 4-(3,5-dimethylphenoxy)-1-chlorobutane, which is then reacted with morpholine to form 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine. The synthesis method of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is relatively simple and efficient, making it a popular choice for scientific research.
科学的研究の応用
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been extensively studied for its potential in various scientific research applications. One of the most notable applications of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-9-13(2)11-14(10-12)17-8-5-15-3-6-16-7-4-15/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHUVMMQTZDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
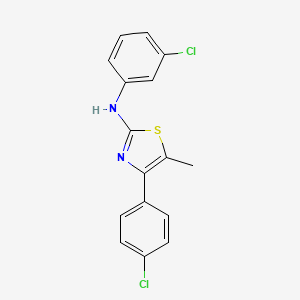

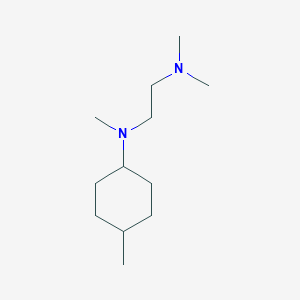
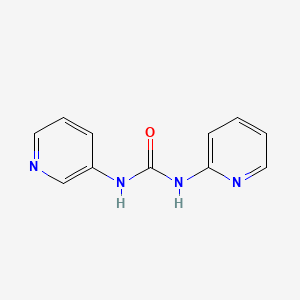
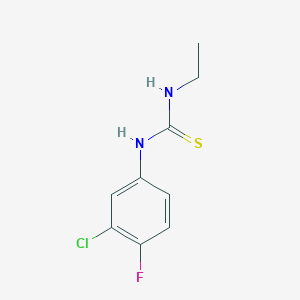
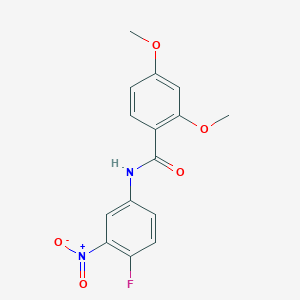
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)


![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
